molecular formula C20H25N3OS B11506436 N-[(Adamantan-1-YL)methyl]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetamide

N-[(Adamantan-1-YL)methyl]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetamide

Cat. No.: B11506436
M. Wt: 355.5 g/mol
InChI Key: SEHZMNIJWHBNJT-UHFFFAOYSA-N
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Description

N-[(Adamantan-1-YL)methyl]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetamide is a complex organic compound that features an adamantane moiety linked to a benzodiazole ring via a sulfanyl-acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Adamantan-1-YL)methyl]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetamide typically involves the reaction of adamantanecarboxylic acid with benzodiazole derivatives under specific conditions. One common method involves the use of enamides as alkylating agents, where the carboxylic acid derivative acts as the starting material .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(Adamantan-1-YL)methyl]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(Adamantan-1-YL)methyl]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Adamantan-1-YL)methyl]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The adamantane moiety provides structural stability, while the benzodiazole ring can interact with biological receptors, potentially modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Adamantan-1-YL)methyl]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetamide is unique due to its combination of an adamantane moiety with a benzodiazole ring, providing distinct chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C20H25N3OS

Molecular Weight

355.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide

InChI

InChI=1S/C20H25N3OS/c24-18(11-25-19-22-16-3-1-2-4-17(16)23-19)21-12-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15H,5-12H2,(H,21,24)(H,22,23)

InChI Key

SEHZMNIJWHBNJT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)CSC4=NC5=CC=CC=C5N4

Origin of Product

United States

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